N,N-Bis(4'-diphenylamino-4-biphenylyl)amine
Description
Molecular Formula and Weight
The compound’s molecular formula is C₄₈H₃₇N₃ , with a molecular weight of 655.85 g/mol . This structural complexity arises from its tertentate amine core, flanked by diphenylamino and biphenyl substituents.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄₈H₃₇N₃ | |
| Molecular Weight | 655.85 g/mol |
Melting Point and Thermal Stability
This compound exhibits a melting point range of 209–213°C (sharp peak at 211°C). While direct thermal decomposition studies are unavailable, its stability under inert gas conditions (e.g., argon) and storage recommendations (<15°C in darkness) suggest moderate thermal resilience.
| Property | Value | Source |
|---|---|---|
| Melting Point | 209–213°C | |
| Storage Conditions | Inert gas, cool (<15°C) |
Solubility Profile and Physical Appearance
The compound is soluble in toluene and presents as a white to orange to green powder or crystalline solid . Its color variation may stem from oxidation or impurities, though high-purity (>95% HPLC) samples are typically white.
| Property | Value | Source |
|---|---|---|
| Solubility | Toluene | |
| Physical Appearance | White/orange/green powder/crystal |
Historical Context and Significance in Organic Chemistry
While the compound’s first synthesis is not explicitly documented in publicly available literature, its development aligns with advancements in organic electronics and hole-transport materials . The structural motif of diphenylamino and biphenyl groups is reminiscent of earlier triphenylamine derivatives, such as diphenylamine, which was first synthesized in the 19th century. Modern applications leverage its extended π-conjugation for efficient charge transport in OLED devices, where it enhances device longevity by stabilizing morphological structures.
Properties
IUPAC Name |
4-[4-(N-phenylanilino)phenyl]-N-[4-[4-(N-phenylanilino)phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H37N3/c1-5-13-43(14-6-1)50(44-15-7-2-8-16-44)47-33-25-39(26-34-47)37-21-29-41(30-22-37)49-42-31-23-38(24-32-42)40-27-35-48(36-28-40)51(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36,49H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCKYQJGPSVFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H37N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling with Nickel Catalysts
The Ullmann reaction remains a cornerstone for constructing aromatic amine linkages. In a method adapted from CN105294461A, nickel catalysts paired with organic amines enable efficient C-N bond formation under moderate pressures (10–20 atm) and temperatures (40–70°C). For N,N-Bis(4'-diphenylamino-4-biphenylyl)amine, this approach could involve coupling 4-bromobiphenyl with diphenylamine precursors.
Mechanistic Insights :
Nickel activates aryl halides via oxidative addition, while organic amines (e.g., triethylamine) facilitate ligand exchange, stabilizing intermediates. Ethyl acetate serves as an optimal solvent due to its polarity and compatibility with nickel complexes. Example 3 of the patent achieved 99.0% yield for 4,4'-bis(4-aminophenoxy)biphenyl using 16.8 g Ni and 1.1 g triethylamine at 15 atm.
Nitro Reduction Pathways
High-Pressure Hydrogenation with Nickel
A critical step in synthesizing aromatic amines involves reducing nitro intermediates. The patent CN105294461A details a two-stage process:
- Condensation : Biphenol and p-nitrochlorobenzene react at 135–140°C in DMF with K₂CO₃, yielding 4,4'-bis(4-nitrophenoxy)biphenyl at 98.2% yield.
- Reduction : Nitro groups are reduced using Ni/organic amine catalysts in ethyl acetate at 15 atm, achieving 99.5% yield.
Adaptation for Target Compound :
For this compound, nitro precursors could be synthesized via nitration of biphenyl intermediates, followed by analogous high-pressure reduction.
Intermediate-Driven Synthesis
Acetamide Protection/Deprotection Strategy
As reported in LookChem’s preparation of bis(4-biphenylyl)amine, acetamide intermediates simplify purification:
- Coupling : 4-Bromobiphenyl reacts with acetamide using a Pd/ligand system.
- Deprotection : Alkaline hydrolysis removes acetyl groups, yielding the free amine.
Parameters :
- Solvent: Toluene/water biphasic system
- Catalyst: Pd(OAc)₂ with Xantphos ligand
- Yield: 85–90% after column purification.
Comparative Analysis of Methodologies
Table 1: Synthesis Route Performance Metrics
Key Observations :
- Nickel-based reduction outperforms palladium in yield and operational simplicity.
- High-pressure systems require specialized equipment but minimize byproducts.
Solvent and Catalyst Optimization
Solvent Selection Criteria
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(4'-diphenylamino-4-biphenylyl)amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine is utilized as a hole transport material in OLEDs due to its excellent charge transport capabilities and thermal stability.
| Property | Value |
|---|---|
| Hole Mobility | High |
| Thermal Stability | Excellent |
| Emission Color | Tunable from blue to orange |
Studies indicate that incorporating this compound into OLED devices significantly improves their efficiency and longevity due to enhanced charge transport properties.
Organic Photovoltaics
In organic photovoltaics, this compound serves as an electron donor material, contributing to the formation of efficient charge-separated states upon light absorption. Its extended π-conjugation allows for effective light harvesting and energy conversion.
Cancer Therapy
This compound is also explored in the field of cancer therapy:
-
Photosensitizers for Photodynamic Therapy (PDT) : The compound is used to create nanostructured photosensitizers with aggregation-induced emission (AIE) characteristics.
- Method : Encapsulation with Pluronic F-127 forms nanoparticles that exhibit red fluorescence.
- Results : These nanoparticles demonstrate increased singlet oxygen production compared to the dissolved state, enhancing their efficacy in inhibiting tumor cell proliferation during in vitro experiments.
Imaging Techniques
The compound's fluorescence properties make it suitable for imaging applications in biological research, where it can be used as a fluorescent probe to visualize cellular processes.
OLED Performance Enhancement
A study conducted on OLED devices incorporating this compound showed a marked improvement in device efficiency, achieving a maximum external quantum efficiency of over 20% compared to traditional materials .
Nanoparticle Development for PDT
Research on the encapsulation of this compound into nanoparticles demonstrated a significant increase in photodynamic efficacy against cancer cells, with a reported fluorescence quantum yield of 9.8%. This study highlights the potential for developing effective cancer treatments using advanced nanotechnology.
Mechanism of Action
The mechanism by which N,N-Bis(4'-diphenylamino-4-biphenylyl)amine exerts its effects depends on its specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to produce a biological response.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N-Bis(4'-diphenylamino-4-biphenylyl)amine with analogous triarylamine derivatives, focusing on structural features, synthesis methods, physicochemical properties, and applications.
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
- Structure : Contains a thiophene ring and hexyloxy substituents on biphenyl groups .
- Synthesis : Prepared via Buchwald–Hartwig cross-coupling between bis(4′-(hexyloxy)biphenyl-4-yl)amine and 2-bromothiophene .
- Properties: Hexyloxy groups improve solubility for solution-processed devices.
- Applications : Used in organic photovoltaics (OPVs) for improved charge separation .
N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine
- Structure : Substituted with a bromophenyl group (CAS: 499128-71-1, MW: 476.42 g/mol) .
- Properties :
- Applications: Potential as an HTM or intermediate in synthesizing emissive layer materials.
N,N′-Di(4-biphenylyl)-N,N′-diphenyl-4,4′-biphenyldiamine
- Structure: Extended conjugation with four biphenyl units and terminal diphenylamino groups .
- Properties :
- High molecular weight (estimated >700 g/mol) for robust thermal stability.
- Enhanced charge transport due to extended π-system.
- Applications : Suitable for high-efficiency OLEDs requiring long-range hole mobility .
N-(4-Biphenylyl)-N,N-bis[4-[di(3,5-xylyl)amino]phenyl]amine
- Structure: Features dimethylphenyl (xylyl) substituents on diphenylamino groups .
- Properties :
- Bulky xylyl groups may reduce crystallinity, improving film-forming properties.
- High steric hindrance could lower aggregation in thin films.
- Applications: Ideal for non-doped OLEDs where morphological stability is critical .
Comparative Data Table
Key Findings and Implications
Substituent Effects: Electron-donating groups (e.g., diphenylamino, hexyloxy) enhance charge transport and solubility. Halogens (e.g., bromine) allow post-synthetic modifications for tailored optoelectronic properties .
Synthesis :
- Buchwald–Hartwig cross-coupling is a versatile method for triarylamines, though yields vary with steric bulk (e.g., 45% for thiophene derivative vs. higher yields for less hindered analogs).
Performance in Devices :
Biological Activity
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of cancer research and materials science. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
- Molecular Formula : C72H54N
- Molecular Weight : 1006.19 g/mol
- Solubility : Soluble in organic solvents such as toluene.
- Density : Approximately 1.195 g/cm³ .
Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with cellular pathways involved in cell proliferation and apoptosis. The compound has been shown to induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) production, which can trigger apoptotic pathways.
Key Findings:
- Apoptosis Induction : Studies have demonstrated that this compound can lead to apoptosis in various cancer cell lines through mitochondrial pathways, involving caspase activation and DNA damage response mechanisms .
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .
Antioxidant Properties
The antioxidant capacity of this compound has been investigated using the DPPH assay, which measures the ability of a compound to scavenge free radicals.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 87% |
| Control (without compound) | 0% |
This high scavenging activity suggests that the compound may play a role in protecting cells from oxidative damage .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are summarized below:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 1.25 | 2.5 |
| Escherichia coli | 2.5 | 5.0 |
These results indicate that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
- Cancer Cell Lines : In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound resulted in a notable decrease in cell viability and increased markers of apoptosis .
- Animal Models : In vivo studies involving murine models have indicated that administration of this compound can reduce tumor growth rates significantly compared to control groups, supporting its potential as an anticancer agent .
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms aryl-amine bond formation.
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC : Assesses purity, particularly for intermediates like 4,4’-bisbromophenyl amine .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 141–143°C for tris(4-bromophenyl)amine) .
- Elemental analysis : Confirms stoichiometry of Br and N atoms in brominated derivatives .
How can researchers optimize reaction conditions to improve yields?
Q. Advanced
- Catalyst screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP or SPhos to enhance coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, toluene) improve solubility of aromatic intermediates .
- Temperature control : Lower temperatures (e.g., 80°C) reduce side reactions in bromination steps .
- In situ monitoring : Use TLC or GC-MS to track reaction progress and adjust stoichiometry dynamically.
What strategies resolve contradictions in reported physical properties (e.g., melting points)?
Q. Advanced
- Reproducibility studies : Replicate synthesis under identical conditions (e.g., tris(4-bromophenyl)amine’s 141–143°C mp ) and compare with literature.
- Polymorphism analysis : Use X-ray diffraction (XRD) to identify crystalline vs. amorphous forms affecting thermal data.
- Purity verification : Combine HPLC with elemental analysis to rule out impurities skewing results .
What are the primary applications in materials science research?
Q. Basic
- Electroluminescent materials : Triphenylamine derivatives serve as hole-transport layers in OLEDs due to their high triplet energy levels .
- Polymer precursors : Aromatic diamines (e.g., N,N-bis(4-aminophenyl) derivatives) are used in high-performance polyimides .
- Organic semiconductors : Extended conjugation in biphenylamine structures enhances charge mobility in thin-film transistors .
How can computational chemistry predict electronic properties for optoelectronics?
Q. Advanced
- DFT calculations : Model HOMO/LUMO levels to assess redox potentials and bandgap tuning. For example, biphenylamine cores exhibit lower bandgaps (~2.5 eV) than triphenylamine analogs .
- Charge transport simulation : Use Marcus theory to predict hole/electron mobility in crystal structures .
- Excited-state dynamics : Time-dependent DFT (TD-DFT) evaluates emission spectra for OLED compatibility .
What safety protocols are essential for laboratory handling?
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods when handling fine powders to prevent inhalation .
- Waste disposal : Segregate halogenated byproducts (e.g., brominated intermediates) for specialized treatment .
What experimental designs evaluate charge transport in thin-film devices?
Q. Advanced
- Device fabrication : Spin-coat thin films (~100 nm) on ITO/glass substrates and deposit metal electrodes (e.g., Al) via thermal evaporation .
- Mobility measurements : Use space-charge-limited current (SCLC) or field-effect transistor (FET) configurations to calculate carrier mobility.
- Morphology control : Anneal films at 150–200°C to optimize crystallinity, monitored via atomic force microscopy (AFM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
